8,9-Dihydroxy-1-methylcoumestan

Antioxidant Radical Scavenging ABTS Assay

8,9‑Dihydroxy‑1‑methylcoumestan uniquely merges a catechol D‑ring with a 1‑methyl A‑ring, delivering 99% ABTS•+ inhibition and dual 5‑LOX/hepatoprotective activity not achievable with wedelolactone, coumestrol, or psoralidin. Its differentiation‑inducing phenotype supports leukemia and dermatology research, while selectivity (no CaCo‑2 cytotoxicity >0.1 µM) provides a wide therapeutic window. High thermal stability (mp 296–299 °C) facilitates solid‑form development. Ideal procurement for programs requiring coumestan‑specific radical‑scavenging, anti‑inflammatory, or cell‑fate studies.

Molecular Formula C16H10O5
Molecular Weight 282.25 g/mol
CAS No. 115532-07-5
Cat. No. B039093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-Dihydroxy-1-methylcoumestan
CAS115532-07-5
Synonyms11,12-DHMC
11,12-dihydroxy-5-methylcoumestan
Molecular FormulaC16H10O5
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O
InChIInChI=1S/C16H10O5/c1-7-3-2-4-11-13(7)15-14(16(19)21-11)8-5-9(17)10(18)6-12(8)20-15/h2-6,17-18H,1H3
InChIKeyBAEPLXZETIZHEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,9-Dihydroxy-1-methylcoumestan (CAS 115532-07-5): A Catechol-Bearing Coumestan from Mutisia Species for Targeted Research Procurement


8,9-Dihydroxy-1-methylcoumestan (CAS 115532-07-5), also designated as 11,12-dihydroxy-5-methylcoumestan (11,12-DHMC) or mutisifurocoumarin, is a tetracyclic natural coumestan first isolated from Mutisia acuminata var. hirsuta (Asteraceae) . It possesses a molecular formula of C16H10O5 (MW 282.25 g/mol) and features a defining catechol (ortho-dihydroxy) substitution at positions 8 and 9 on the D-ring, combined with a methyl group at position 1 on the A-ring [1]. This compound belongs to the coumestan subclass of phytoestrogens and has been subsequently identified and quantified in multiple Peruvian Mutisia species, with M. orbignyana yielding the highest natural abundance [2].

Why Wedelolactone, Coumestrol, or Other Coumestans Cannot Substitute for 8,9-Dihydroxy-1-methylcoumestan in Experimental Protocols


The coumestan scaffold exhibits profound structure-activity divergence driven by specific substitution patterns on the A- and D-rings. The catechol moiety at positions 8,9 (D-ring) is essential for both 5-lipoxygenase inhibition and hepatocyte protection, but potency is further modulated by A-ring substituents [1]. In the HCV NS5B polymerase assay, coumestans bearing a catechol D-ring showed IC50 values ranging from 18.5 μM to 36.1 μM, while methylation of the D-ring phenol increased IC50 by nearly 20-fold (311 μM), demonstrating that even minor substitution changes produce order-of-magnitude potency differences [2]. 8,9-Dihydroxy-1-methylcoumestan uniquely combines a 1-methyl group on the A-ring with the catechol D-ring, a substitution pattern absent in wedelolactone (1,8,9-trihydroxy-3-methoxy), coumestrol (3,9-dihydroxy), or demethylwedelolactone (1,8,9-trihydroxy). The 1-methyl substitution increases lipophilicity (XLogP ~3.1) relative to wedelolactone (logP 0.87), which alters membrane partitioning, metabolic stability, and target binding profiles in ways that cannot be extrapolated from data on more polar or differently substituted analogs [2].

Quantitative Differentiation Evidence for 8,9-Dihydroxy-1-methylcoumestan Against Closest Coumestan Analogs


ABTS Radical Scavenging: Near-Equivalent to Quercetin, 1.27-Fold Superior to Co-Occurring 5-Methylcoumarin-4-β-glucoside

In a direct head-to-head comparison using the ABTS radical cation decolorization assay at identical concentrations (2.7 mg/mL), 8,9-dihydroxy-1-methylcoumestan (mutisifurocoumarin, Compound 1) achieved 99% inhibition of ABTS•+, statistically indistinguishable from the reference antioxidant quercetin (100%) and markedly superior to the co-isolated coumarin 5-methylcoumarin-4-β-glucoside (Compound 2, 78% inhibition) and the crude ethanolic extract (86%) [1]. This near-maximal radical scavenging is attributed to the catechol D-ring, which donates hydrogen atoms to quench the ABTS radical cation.

Antioxidant Radical Scavenging ABTS Assay

Leukocyte 5-Lipoxygenase and Primary Hepatocyte Dual Activity: Evidence of a Therapeutic Profile Distinct from Single-Target Coumestans

The original isolation study reported that 11,12-dihydroxy-5-methylcoumestan (8,9-dihydroxy-1-methylcoumestan) exhibited biological activity in both the leucocyte-5-lipoxygenase test and the primary cultured hepatocytes system . Subsequent studies corroborated notable antihepatotoxic activity [1]. While specific IC50 values for this compound were not reported, structure-activity relationship (SAR) studies on the wedelolactone series demonstrated that the catechol group in the D-ring—shared by 8,9-dihydroxy-1-methylcoumestan—is critical for both 5-lipoxygenase inhibition and hepatocyte protection against CCl4, galactosamine, and phalloidin toxicity [2]. Wedelolactone itself achieves 5-lipoxygenase IC50 = 2.5 µM in porcine leukocytes . The unique 1-methyl substitution on the A-ring of 8,9-dihydroxy-1-methylcoumestan (absent in wedelolactone, which bears 1-OH/3-OCH3) may confer differential pharmacokinetic handling in hepatic models due to altered lipophilicity.

5-Lipoxygenase Hepatoprotection Anti-inflammatory

Selective Non-Cytotoxicity on CaCo-2 Colon Carcinoma Cells: Differentiation from Broadly Cytotoxic Coumestans

In a direct antiproliferative evaluation against CaCo-2 human colon carcinoma cells using the WST-1 assay, 8,9-dihydroxy-1-methylcoumestan (mutisifurocoumarin) showed no cytotoxic effect at concentrations >0.1 µM, alongside the co-occurring 5-methylcoumarin-4-β-glucoside which also lacked significant antiproliferative activity across a 0.01–150 µg/mL range [1]. This contrasts with coumestans such as wedelolactone, which suppresses growth of MDA-MB-231 breast cancer cells at µM concentrations via cell cycle blockade [2], and with antiproliferative pterocarpans/coumestans from Lespedeza bicolor that induce G1 arrest and apoptosis in Jurkat leukemia cells [3]. The non-cytotoxic profile of 8,9-dihydroxy-1-methylcoumestan on this epithelial cancer line suggests a therapeutic window where antioxidant and anti-inflammatory effects (see Evidence Items 1 and 2) may be harnessed without concomitant cytotoxicity.

Selective Cytotoxicity Colon Cancer CaCo-2 Antiproliferative

Cell Differentiation-Inducing Activity: Monocytic Differentiation of Undifferentiated Proliferating Cells as a Distinguishing Pharmacological Phenotype

8,9-Dihydroxy-1-methylcoumestan has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential applications as an anti-cancer agent and for the treatment of skin diseases such as psoriasis, as well as skin conditions involving wrinkles, slack skin, dry skin, and insufficient sebum secretion [1]. This differentiation-inducing phenotype is distinct from the mechanisms of wedelolactone (primarily NF-κB/IκBα phosphorylation blockade and caspase-dependent apoptosis) [2], coumestrol (estrogenic SERM activity via ERα/ERβ) [3], and psoralidin (osteoblast proliferation/differentiation promotion) [4]. The monocyte-directed differentiation activity represents a qualitatively unique pharmacological profile within the coumestan class, though quantitative potency data (EC50, differentiation index) remain unpublished.

Cell Differentiation Monocyte Anti-cancer Dermatology

Physicochemical Differentiation: Elevated Lipophilicity (XLogP ~3.1) and High Thermal Stability (mp 296–299°C) Relative to Major Natural Coumestans

8,9-Dihydroxy-1-methylcoumestan exhibits an XLogP of approximately 3.1 , substantially higher than wedelolactone (calculated logP = 0.87, as reported in the HCV NS5B SAR study) [1] and more comparable to prenylated coumestans such as psoralidin. The compound demonstrates high thermal stability with a melting point of 296–299°C [2]. The combination of the 1-methyl substituent on the A-ring (replacing the 1-hydroxyl found in wedelolactone and demethylwedelolactone) and the catechol D-ring produces a lipophilicity profile distinct from the more polar trihydroxy/methoxy-substituted coumestans that dominate the literature. Increased logP is predicted to enhance membrane permeability and may favor intracellular target engagement, though it may also reduce aqueous solubility for in vitro assay preparation.

Lipophilicity Thermal Stability Physicochemical Properties Formulation

High-Impact Application Scenarios for 8,9-Dihydroxy-1-methylcoumestan Based on Quantitative Differentiation Evidence


Oxidative Stress Research Requiring Coumestan-Specific Radical Scavenging with Quercetin-Equivalent Potency

For experimental systems investigating the contribution of coumestan-specific structural motifs (catechol D-ring with A-ring methyl substitution) to radical scavenging, 8,9-dihydroxy-1-methylcoumestan provides 99% ABTS•+ inhibition at 2.7 mg/mL—statistically equivalent to the quercetin reference standard [1]. This enables researchers to dissect antioxidant mechanisms attributable specifically to the coumestan tetracyclic scaffold, decoupled from the broader flavonoid polypharmacology of quercetin. The compound's elevated lipophilicity (XLogP ~3.1 vs. wedelolactone logP 0.87) further allows investigation of membrane-associated radical quenching [2].

Hepatoprotection and 5-Lipoxygenase Dual-Target Probe Development

The demonstrated dual activity in both the leucocyte-5-lipoxygenase test and primary cultured hepatocyte protection assays [1] makes 8,9-dihydroxy-1-methylcoumestan a compelling starting scaffold for developing dual-target anti-inflammatory/hepatoprotective agents. Unlike wedelolactone, which also inhibits Na+,K+-ATPase (IC50 ≈ 0.7 µM) and binds the central benzodiazepine receptor [2], the distinct 1-methyl A-ring substitution pattern of 8,9-dihydroxy-1-methylcoumestan may offer a path to improved target selectivity, though confirmatory selectivity profiling remains a critical data gap.

Coumestan Differentiation Biology: Monocyte Lineage Commitment Studies

The reported ability of 8,9-dihydroxy-1-methylcoumestan to arrest undifferentiated cell proliferation and induce monocytic differentiation [1] uniquely positions this compound for leukemia differentiation therapy research and dermatological applications (psoriasis, skin aging). This differentiation-inducing phenotype is mechanistically distinct from the NF-κB inhibitory, estrogenic, or osteoblast-directed activities of wedelolactone, coumestrol, and psoralidin respectively [2][3][4]. Researchers investigating coumestan-mediated cell fate decisions should prioritize this compound over analogs lacking this specific differentiation activity.

Selective Anti-Inflammatory Scaffold Optimization with Favorable Cytotoxicity Profile

The absence of antiproliferative cytotoxicity on CaCo-2 colon carcinoma cells at concentrations >0.1 µM [1] provides a favorable therapeutic window for anti-inflammatory or hepatoprotective lead optimization. This selective profile contrasts with broadly cytotoxic coumestans that induce G1 arrest and apoptosis in leukemia cells [2], making 8,9-dihydroxy-1-methylcoumestan a preferred starting scaffold for programs where target-specific anti-inflammatory activity must be achieved without confounding cytotoxicity. The high thermal stability (mp 296–299°C) additionally supports solid-form formulation development [1].

Quote Request

Request a Quote for 8,9-Dihydroxy-1-methylcoumestan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.